4-Méthylstyrène

Vue d'ensemble

Description

4-Methylstyrene, also known as 1-ethenyl-4-methylbenzene, is an organic compound with the molecular formula C9H10. It is a clear, colorless to light yellow liquid with an aromatic odor. This compound is a member of the styrene family and is used primarily as a monomer in the production of various polymers and copolymers .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

4-Methylstyrene, also known as P-Methylstyrene, is a chemical compound that is primarily used in the production of plastics and as a monomer for polyesters . The primary targets of 4-Methylstyrene are the enzymes involved in its metabolic pathways . These enzymes facilitate the breakdown of 4-Methylstyrene, allowing it to be utilized or removed from the system.

Mode of Action

The interaction of 4-Methylstyrene with its targets primarily involves enzymatic reactions. These enzymes facilitate the conversion of 4-Methylstyrene into various intermediates, which can then be further metabolized or excreted . The changes resulting from these interactions include the breakdown of 4-Methylstyrene and the production of various metabolic intermediates.

Biochemical Pathways

4-Methylstyrene is metabolized through several biochemical pathways. One such pathway is the side-chain oxygenation pathway, which involves the enzymes styrene monooxygenase (SMO), styrene oxide isomerase (SOI), and phenylacetaldehyde dehydrogenase (PAD) . This pathway allows the conversion of 4-Methylstyrene into various valuable compounds, including styrene oxides, phenylacetaldehydes, and phenylacetic acids .

Pharmacokinetics

The pharmacokinetics of 4-Methylstyrene involves its absorption, distribution, metabolism, and excretion (ADME). It is known that 4-Methylstyrene is a volatile compound with a low boiling point , suggesting that it may be rapidly absorbed and distributed within the body. Its metabolism involves enzymatic reactions, as mentioned above .

Result of Action

The molecular and cellular effects of 4-Methylstyrene’s action primarily involve its metabolism into various intermediates. These intermediates can then be utilized in various biochemical reactions or excreted from the body . It should be noted that 4-methylstyrene is considered a hazardous substance, with potential health effects including skin and eye irritation, respiratory irritation, and potential harm if swallowed .

Action Environment

The action, efficacy, and stability of 4-Methylstyrene can be influenced by various environmental factors. For instance, its volatility and low boiling point suggest that it may evaporate quickly in warm environments . Additionally, it is typically stored in a well-ventilated place and kept cool to prevent degradation and maintain stability . Furthermore, 4-Methylstyrene is typically used with an inhibitor such as tert-butyl catechol to prevent unwanted polymerization reactions .

Analyse Biochimique

Cellular Effects

It is known that 4-Methylstyrene is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives

Molecular Mechanism

It is known that 4-Methylstyrene can undergo radical disproportionation to form other compounds

Temporal Effects in Laboratory Settings

It is known that 4-Methylstyrene is a flammable liquid and vapor, and it may be fatal if swallowed and enters airways

Dosage Effects in Animal Models

The effects of 4-Methylstyrene vary with different dosages in animal models. It is known that 4-Methylstyrene has a lethal dose (LD50) of 2255 mg/kg in rats and 1072 mg/kg in mice

Metabolic Pathways

It is known that 4-Methylstyrene is formed as a by-product of the Cumene process

Transport and Distribution

It is known that 4-Methylstyrene is insoluble in water but miscible with benzene, ether, ethanol, and methanol

Subcellular Localization

It is known that 4-Methylstyrene is a flammable liquid and vapor, and it may be fatal if swallowed and enters airways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methylstyrene can be synthesized through several methods. One common method involves the dehydrogenation of 4-ethyltoluene. This process typically requires a catalyst such as chromium oxide or iron oxide and is carried out at high temperatures (around 600-700°C). Another method involves the Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form 4-Methylstyrene .

Industrial Production Methods

In industrial settings, 4-Methylstyrene is often produced as a by-product during the production of other chemicals, such as during the dehydrogenation of ethylbenzene to produce styrene. The process involves the use of catalysts and high temperatures to facilitate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylstyrene undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of catalysts or initiators to form poly(4-methylstyrene).

Oxidation: It reacts with strong oxidizing agents to form corresponding oxidation products.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Polymerization: Catalysts such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Polymerization: Poly(4-methylstyrene)

Oxidation: 4-Methylbenzoic acid, 4-Methylbenzaldehyde

Substitution: 4-Chloromethylstyrene, 4-Bromomethylstyrene

Comparaison Avec Des Composés Similaires

4-Methylstyrene is similar to other styrene derivatives, such as:

Styrene: The parent compound of the styrene family, used widely in the production of polystyrene.

Alpha-Methylstyrene: Another derivative with a methyl group at the alpha position, used in the production of resins and plastics.

Vinyl Toluene: A mixture of meta and para isomers, used in the production of coatings and adhesives.

Uniqueness

4-Methylstyrene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other styrene derivatives. Its ability to undergo polymerization and form specific products makes it valuable in various industrial and research applications .

Activité Biologique

4-Methylstyrene (4-MS) is a derivative of styrene, characterized by the presence of a methyl group at the para position of the styrene molecule. This compound has garnered attention due to its potential applications in polymer chemistry and its biological activity. This article aims to provide a comprehensive review of the biological effects associated with 4-methylstyrene, including toxicity, mutagenicity, and its interactions within biological systems.

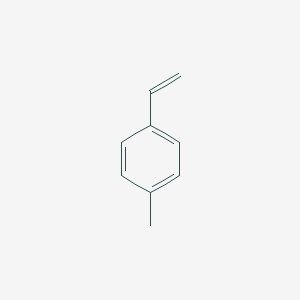

4-Methylstyrene is a colorless liquid with a sweet odor. It is soluble in organic solvents and has a boiling point of approximately 166 °C. Its chemical structure can be represented as follows:

Toxicological Profile

Acute Toxicity : Studies have shown that 4-methylstyrene exhibits acute toxicity in various animal models. For instance, in a study involving rats, exposure to high concentrations resulted in significant alterations in locomotor activity and respiratory function, leading to moribund states and necessitating euthanasia in severe cases .

Chronic Toxicity : Long-term exposure to 4-methylstyrene has been linked to chronic health effects. Inhalation studies indicated that rats exposed to vinyl toluene (which contains both 3- and 4-methylstyrene) developed respiratory epithelial hyperplasia and other systemic effects .

Mutagenicity and Genotoxicity

The mutagenic potential of 4-methylstyrene has been investigated through various assays. Notably, it has been shown that certain metabolites of methylstyrene can act as alkylating agents, which raises concerns about their potential to induce genetic mutations. However, studies using Salmonella typhimurium strains indicated that 4-methylstyrene does not consistently induce gene mutations without metabolic activation .

Table 1: Summary of Mutagenicity Studies on 4-Methylstyrene

| Study Type | Organism | Result |

|---|---|---|

| Ames Test | Salmonella typhimurium | Negative for mutagenicity (without S9) |

| Mouse Lymphoma Assay | L5178Y/TK cells | Positive for trifluorothymidine resistance |

| Chromosomal Aberration | Chinese hamster ovary cells | Negative for chromosomal aberrations |

Biological Interactions

Recent research has highlighted the interactions of 4-methylstyrene with biological macromolecules. For instance, studies involving polymer micelles made from poly(4-methylstyrene) demonstrated their stability and biocompatibility when interacting with fetal bovine serum (FBS), indicating potential applications in drug delivery systems .

Case Studies

- In Vivo Studies : A study conducted on MutaMouse models showed that exposure to styrenes did not lead to significant mutagenic effects in liver tissues under specific experimental conditions . This suggests a need for further investigation into the metabolic pathways involved.

- Polymer Degradation : Research on the degradation of poly(4-methylstyrene) revealed that oxidative processes could significantly reduce molecular weight, impacting its biological activity and stability . This raises questions about the longevity and safety of materials derived from this compound in medical applications.

Propriétés

IUPAC Name |

1-ethenyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBJTVDPSNHSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10, Array | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54193-24-7, 24936-41-2 | |

| Record name | Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54193-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(p-methylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020889 | |

| Record name | 4-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-ethenyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

172 °C, 173 °C | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c. | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble) | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

3% meta-vinyltoluene, 0.2% ortho-vinyltoluene | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

622-97-9, 1319-73-9 | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylstyrene, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylstyrene, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ7H0G60Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-37.8 °C, -34 °C | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-methylstyrene?

A1: The molecular formula of 4-methylstyrene is C9H10, and its molecular weight is 118.17 g/mol.

Q2: How can 4-methylstyrene be characterized spectroscopically?

A2: 4-Methylstyrene can be characterized by various spectroscopic techniques, including:

- 1H NMR Spectroscopy: This technique reveals distinct signals for the methyl group, vinyl group, and aromatic protons, allowing for structural confirmation and analysis of copolymer composition. [, , , , , ]

- 13C NMR Spectroscopy: This method provides information about the carbon backbone, differentiating between styrene and 4-methylstyrene units in copolymers and confirming syndiotactic structures. [, , ]

- Infrared Spectroscopy (FTIR): FTIR analysis helps identify characteristic functional groups and can be used to quantify the composition of styrene-4-methylstyrene copolymers. [, ]

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This technique provides characteristic spectra for identifying and comparing 4-methylstyrene-containing polymers. []

Q3: How does the methyl group in 4-methylstyrene influence its polymerization behavior compared to styrene?

A3: The methyl group in the 4-position of 4-methylstyrene generally increases its reactivity compared to styrene during polymerization. This is evident in copolymerization studies, where 4-methylstyrene exhibits a higher reactivity ratio than styrene. [, ]

Q4: How does the presence of 4-methylstyrene units affect the properties of styrene-based copolymers?

A4: Incorporating 4-methylstyrene into styrene-based copolymers influences their thermal, mechanical, and crystallization behavior. For example, specific arrangements of 4-methylstyrene units in syndiotactic polystyrene copolymers can lead to distinct crystalline forms with different melting temperatures. [, ] Additionally, the methyl group in 4-methylstyrene units can influence the glass transition temperature (Tg) of the resulting copolymers. [, ]

Q5: How does bromination of 4-methylstyrene units in copolymers influence their properties and applications?

A5: Bromination of 4-methylstyrene units introduces reactive sites for crosslinking and functionalization. This process is particularly relevant in developing elastomers from poly(isobutylene-co-4-methylstyrene). The degree of bromination significantly impacts the material's curing behavior, thermal stability, and mechanical properties. [, , , ]

Q6: Can 4-methylstyrene be used to create graft copolymers, and what are their potential applications?

A6: Yes, 4-methylstyrene can be grafted onto various polymer backbones to create graft copolymers with tailored properties. For example, grafting poly(ethylene oxide) onto poly(4-methylstyrene) yields amphiphilic polymers with potential applications as dispersants in coal-water mixtures. [] Additionally, 4-methylstyrene can be used in multi-step grafting processes to synthesize complex polymer architectures with controlled functionalities. [, ]

Q7: How does the presence of 4-methylstyrene units affect the compatibility of polymer blends?

A7: Blends of poly(4-methylstyrene) with other polymers like polystyrene exhibit upper-critical-solution-temperature (UCST) behavior. This means they are immiscible at ambient temperatures but become miscible upon heating above a certain critical temperature. The molecular weight of the constituents significantly influences the miscibility range. []

Q8: Are there any catalytic applications of 4-methylstyrene or its derivatives?

A8: While 4-methylstyrene itself might not be directly used as a catalyst, its polymers can be functionalized to support catalytic species. For example, brominated poly(4-methylstyrene) can be modified to incorporate phosphine ligands, which are then used to create palladium catalysts for carbon-carbon coupling reactions. []

Q9: Have computational methods been employed to study 4-methylstyrene and its polymers?

A9: Yes, computational chemistry tools have been used to investigate various aspects of 4-methylstyrene, including:

- Torsional Potential Calculations: Ab initio calculations (e.g., MP2) and spectroscopic data analysis have been used to determine the torsional potential functions of the methyl and vinyl groups in 4-methylstyrene. These studies provide insights into the conformational preferences of the molecule. [, ]

- Molecular Dynamics Simulations: These simulations have been used to study the self-assembly behavior of 4-methylstyrene-containing graft copolymers in selective solvents. The simulations confirmed the formation of core-shell micelles with a low aggregation number. []

Q10: How does the position of the methyl group on the styrene ring affect the properties of the polymer?

A10: The position of the methyl group on the styrene ring significantly influences the polymer's properties. For instance, syndiotactic poly(styrene-stat-3-methylstyrene) (sPS-3MS) and syndiotactic poly(styrene-stat-4-methylstyrene) (sPS-4MS) exhibit different crystallization behaviors depending on the comonomer content and crystallization conditions. This highlights the importance of the methyl group's position in controlling polymer chain packing and crystallization. [, ]

Q11: How stable is 4-methylstyrene under different conditions, and are there any specific formulation strategies for its polymers?

A11: The stability of 4-methylstyrene itself and its polymers depends on the specific conditions, including temperature, exposure to light and oxygen, and the presence of other chemicals. Specific formulation strategies for 4-methylstyrene-containing polymers depend on the intended application.

Q12: What are the safety considerations when working with 4-methylstyrene?

A12: Always refer to the Safety Data Sheet (SDS) for 4-methylstyrene before handling. It is generally recommended to handle the compound in well-ventilated areas using appropriate personal protective equipment.

Q13: What is the environmental impact of 4-methylstyrene, and how can it be mitigated?

A13: The environmental impact of 4-methylstyrene and its polymers should be assessed. Investigating biodegradable alternatives and implementing responsible waste management strategies, such as recycling, are essential for minimizing any negative environmental consequences. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.